molecular formula C21H24N4O2 B4675064 N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide

N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide

Cat. No.: B4675064
M. Wt: 364.4 g/mol
InChI Key: PNOKQGWLSSSNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide is a complex organic compound with a molecular formula of C24H32N2O2. This compound is characterized by the presence of a morpholine ring, a benzodiazole moiety, and a phenylacetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzimidazole with formaldehyde and morpholine to form the intermediate compound. This intermediate is then reacted with N-methyl-N-phenylacetamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methyl-2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-23(17-7-3-2-4-8-17)21(26)16-25-19-10-6-5-9-18(19)22-20(25)15-24-11-13-27-14-12-24/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOKQGWLSSSNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.